molecular formula C11H10ClNS B499128 4-chloro-N-(thiophen-2-ylmethyl)aniline CAS No. 116055-27-7

4-chloro-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B499128
CAS No.: 116055-27-7
M. Wt: 223.72g/mol
InChI Key: NOBLAMQSELKZSA-UHFFFAOYSA-N
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Description

4-chloro-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C11H10ClNS and a molecular weight of 223.72 g/mol It is characterized by the presence of a chloro group attached to a phenyl ring, which is further connected to a thiophene ring via a methylene bridge

Preparation Methods

The synthesis of 4-chloro-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 4-chloroaniline with thiophene-2-carbaldehyde in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent, which facilitates the formation of the desired product under mild conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

4-chloro-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(thiophen-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . Similarly, its anticancer properties may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

4-chloro-N-(thiophen-2-ylmethyl)aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-N-(thiophen-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBLAMQSELKZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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